N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide
Overview
Description
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide is a commonly used ionic liquid known for its unique properties. It is a colorless or pale yellow liquid at room temperature with low volatility and good solubility in many organic solvents and water . This compound is often utilized as a high-performance electrolyte solvent and catalyst component in various applications, including batteries, supercapacitors, electrolytes, and electrocatalytic reactions .
Mechanism of Action
Target of Action
The primary targets of N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide are currently unknown. This compound is a type of ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and wide electrochemical windows . .
Mode of Action
As an ionic liquid, it may interact with biological systems through electrostatic interactions, hydrogen bonding, and van der Waals forces
Biochemical Pathways
The impact of this compound on biochemical pathways is currently unknown. Ionic liquids can potentially interfere with various biochemical processes due to their unique physicochemical properties . .
Pharmacokinetics
The bioavailability of this compound is likely to be influenced by its physicochemical properties, including its ionic nature and lipophilicity
Result of Action
Given its ionic nature, it may interact with cellular membranes and proteins, potentially altering their function . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other ions can affect the properties and behavior of ionic liquids
Preparation Methods
The synthesis of N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of hexylpyridine with bis(trifluoromethylsulfonyl)imide (TFSI) under an inert atmosphere . The reaction conditions generally include maintaining a controlled temperature and using an inert gas to prevent unwanted side reactions . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often facilitated by specific catalysts and under controlled conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where common reagents include nucleophiles like halides or alkoxides.
Acid-Base Reactions: As a weakly acidic substance, it can react with both acids and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will vary based on the nucleophile involved.
Scientific Research Applications
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability properties.
Comparison with Similar Compounds
N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide is unique compared to other similar compounds due to its specific ionic structure and properties. Similar compounds include:
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
These compounds share some properties with this compound but differ in their ionic structures and specific applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexylpyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.C2F6NO4S2/c1-2-3-4-6-9-12-10-7-5-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMPUIAPYZEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F6N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460983-97-5 | |
Record name | 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP4V745HJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide suitable for Diels-Alder reactions?
A1: this compound ([C6py][NTf2]) is a hydrophobic ionic liquid with properties beneficial for Diels-Alder reactions:
- Solvent: It effectively dissolves both the diene (cyclopentadiene) and various dienophiles, creating a homogenous reaction medium. [, ]
Q2: How recyclable is the [C6py][NTf2] / Lewis acid catalytic system?
A2: One major advantage of using [C6py][NTf2] with Lewis acids is the potential for recycling. Research has shown that a system using Mg(OTf)2 (2 mol%) within [C6py][NTf2] can be reused multiple times. [] Distillation, rather than extraction with organic solvents, proved to be a more effective method for product removal, leading to higher turnover numbers (TON) and turnover frequencies (TOF). []
Q3: Has [C6py][NTf2] been characterized in terms of its physical properties?
A3: Yes, several studies have investigated the thermophysical properties of [C6py][NTf2]. These include:
- Melting and Glass Transition Temperatures: 3.2 °C and -76.5 °C, respectively, determined via differential scanning calorimetry (DSC). []
- Density and Surface Tension: Measured over a temperature range of 283.15 – 338.15 K. []
- Viscosity: Determined within the range of 298.15 – 338.15 K. []
- Conductivity: Studied between 283.15 – 338.15 K. []
- Electrochemical Stability: Evaluated using cyclic voltammetry. []
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